Cas no 1005729-35-0 ((2E)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide)

The compound (2E)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide is a structurally optimized derivative featuring a conjugated enamide linker between a 1,3,4-oxadiazole core and a thiophene moiety. Its key advantages include enhanced electronic delocalization due to the π-conjugated system, which may improve binding affinity in medicinal chemistry applications. The 4-methoxyphenyl substitution on the oxadiazole ring contributes to improved solubility and metabolic stability. The thiophene group offers potential for heterocyclic interactions in biological targets. This compound is of interest in drug discovery, particularly for its potential as a kinase inhibitor or antimicrobial agent, owing to its balanced lipophilicity and structural rigidity.
(2E)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide structure
1005729-35-0 structure
Product Name:(2E)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide
CAS No:1005729-35-0
MF:C16H13N3O3S
MW:327.357722043991
CID:6278752
PubChem ID:6272686
Update Time:2025-05-23

(2E)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide Chemical and Physical Properties

Names and Identifiers

    • (2E)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide
    • (E)-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide
    • F1374-0470
    • AKOS024607872
    • 1005729-35-0
    • (E)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-thiophen-2-ylprop-2-enamide
    • Inchi: 1S/C16H13N3O3S/c1-21-12-6-4-11(5-7-12)15-18-19-16(22-15)17-14(20)9-8-13-3-2-10-23-13/h2-10H,1H3,(H,17,19,20)/b9-8+
    • InChI Key: KGYGRSQSJQUXMN-CMDGGOBGSA-N
    • SMILES: S1C=CC=C1/C=C/C(NC1=NN=C(C2C=CC(=CC=2)OC)O1)=O

Computed Properties

  • Exact Mass: 327.06776246g/mol
  • Monoisotopic Mass: 327.06776246g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 5
  • Complexity: 427
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 106Ų

(2E)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide Pricemore >>

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Additional information on (2E)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide

Introduction to Compound CAS No. 1005729-35-0: (2E)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide

The compound (2E)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide, identified by the CAS registry number 1005729-35-0, is a highly specialized organic molecule with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a 1,3,4-oxadiazole ring system, a 4-methoxyphenyl substituent, and a thiophene moiety. The presence of these functional groups makes it a promising candidate for exploring novel chemical reactions and bioactive properties.

The synthesis of this compound involves a series of carefully designed reactions that highlight the importance of controlling stereochemistry and regioselectivity. The oxadiazole ring is known for its stability and ability to act as a heterocyclic platform for further functionalization. In this case, the oxadiazole ring is substituted at the 5-position with a 4-methoxyphenyl group, which introduces electronic effects that can influence the reactivity and solubility of the molecule. Additionally, the presence of the thiophene group at the terminal end of the enamide structure adds aromaticity and potential for π-interactions in biological systems.

Recent studies have focused on the bioactivity of similar compounds, particularly those containing oxadiazole and thiophene moieties. These studies suggest that such molecules may exhibit anti-inflammatory, antioxidant, or anticancer properties. For instance, research published in 2023 demonstrated that oxadiazole-containing compounds can modulate key enzymes involved in inflammatory pathways, making them potential leads for drug development.

The enamide functionality in this compound is another area of interest. Enamides are known to participate in various types of cycloaddition reactions and can serve as precursors for more complex structures. The (E)-configuration of the double bond in this compound is particularly significant as it can influence both the physical properties and biological activity.

In terms of applications, this compound could find use in materials science as well. The combination of an oxadiazole ring with aromatic substituents like thiophene may result in materials with unique electronic properties suitable for organic electronics or optoelectronic devices.

Furthermore, computational studies have been conducted to predict the electronic structure and reactivity of this compound. These studies reveal that the molecule has a conjugated system that extends across the oxadiazole and thiophene moieties, enhancing its ability to absorb light in certain wavelengths. This property could be exploited in designing new chromophores or sensors.

In conclusion, CAS No. 1005729-35-0 represents a fascinating example of how complex organic molecules can be designed to explore new chemical frontiers. Its unique structure and functional groups make it a valuable subject for both fundamental research and applied development across multiple disciplines.

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